1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine
Overview
Description
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival. Inhibition of these targets is an attractive therapeutic strategy for the treatment of various diseases .
Mode of Action
This compound interacts with its targets by inhibiting their activities. This compound exhibits excellent inhibitory activities towards c-Met/VEGFR-2 kinases . The inhibition of these kinases leads to changes in cell signaling pathways, affecting cell growth and survival .
Biochemical Pathways
The compound affects the biochemical pathways associated with c-Met/VEGFR-2 kinases. By inhibiting these kinases, the compound disrupts the signaling pathways that regulate cell growth and survival . This disruption can lead to the inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
The compound’s inhibitory activities towards c-met/vegfr-2 kinases suggest that it may have good bioavailability .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-5-8(11)10-13-12-9-6-3-4-7-14(9)10/h3-4,6-8H,2,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOYUUKZWTVYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NN=C2N1C=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.